molecular formula C10H10ClNO5 B8352414 2-(2-Chloro-5-methoxy-4-nitrophenyl)acetic acid methyl ester

2-(2-Chloro-5-methoxy-4-nitrophenyl)acetic acid methyl ester

Cat. No.: B8352414
M. Wt: 259.64 g/mol
InChI Key: WPZUNKNRBLRNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-5-methoxy-4-nitrophenyl)acetic acid methyl ester is a useful research compound. Its molecular formula is C10H10ClNO5 and its molecular weight is 259.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10ClNO5

Molecular Weight

259.64 g/mol

IUPAC Name

methyl 2-(2-chloro-5-methoxy-4-nitrophenyl)acetate

InChI

InChI=1S/C10H10ClNO5/c1-16-9-3-6(4-10(13)17-2)7(11)5-8(9)12(14)15/h3,5H,4H2,1-2H3

InChI Key

WPZUNKNRBLRNRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of dimethyl 2-(2-chloro-5-methoxy-4-nitrophenyl)malonate (3.0 g, 9.44 mmol) and sodium chloride (0.99 g, 16.99 mmol) in DMSO (50 mL) and water (0.17 mL, 9.44 mmol) was heated for 5 hours at 120° C. The reaction mass was allowed to cool to room temperature and water (400 mL) and EtOAc (50 mL) were added and stirring continued for 15 minutes. The separated aqueous layer was extracted with EtOAc (50 mL), and then the combined organic layers were washed with brine (50 mL), dried (Na2SO4) and concentrated under reduced pressure. The crude residue was purified by column chromatography on neutral silica gel using 15-25% EtOAc in hexane to give the desired material (1.5 g, 61%) as a solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
0.17 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
61%

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